N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3,4-Dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo-triazole core fused with substituted aromatic systems. The thiazolo[3,2-b][1,2,4]triazole scaffold is analogous to other bioactive triazole-thiadiazole systems, which are recognized for antimicrobial, anti-inflammatory, and antitumor activities . The 3,4-dimethylphenyl and m-tolyl substituents likely enhance lipophilicity and influence binding interactions with biological targets, though specific pharmacological data for this compound remain unreported in accessible literature.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)19(13-31-23)9-10-24-21(29)22(30)25-18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHQGXFEUKYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides, characterized by its unique structural features that include thiazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C23H23N5O2S
- Molecular Weight : 433.5 g/mol
- CAS Number : 894040-41-6
The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In a study focused on the design and synthesis of such compounds, several derivatives were screened against bacterial strains, revealing promising activity against Mycobacterium tuberculosis and other pathogens . The specific compound this compound is hypothesized to inhibit bacterial growth through interactions with key metabolic enzymes.
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. In vitro evaluations have shown that certain derivatives can induce cytotoxic effects on cancer cell lines while sparing normal cells . For instance, related compounds demonstrated selective toxicity against various cancer types without significant toxicity to normal somatic cells (HEK293) . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance anticancer efficacy.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enoyl-[acyl-carrier-protein] reductase and other enzymes critical for bacterial survival .
- Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms .
Drug-Likeness and ADME Properties
The drug-likeness of this compound was assessed using Lipinski's rule of five. The compound adheres to most criteria indicating favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| Molecular Weight | 433.5 g/mol |
| Lipophilicity | Moderate |
| Oral Bioavailability | Estimated at 55% |
| Synthetic Accessibility | Easy to synthesize |
These properties suggest a reasonable likelihood for oral bioavailability and ease of synthesis for research purposes .
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
-
Antimicrobial Screening : A series of synthesized compounds were evaluated against various bacterial strains with notable success in inhibiting growth .
Compound ID Activity Against M. tuberculosis Activity Against Fungi 10 Yes Moderate 11 Yes Low 35 No High -
Cytotoxicity Assays : Compounds were tested on cancer cell lines showing differential cytotoxic effects compared to normal cells .
Compound ID Cancer Cell Line Tested IC50 (µM) Toxicity to HEK293 16a MCF-7 12 Low 16b HeLa 8 Very Low
Scientific Research Applications
Synthesis Methodology
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. Key steps include the formation of the thiazolo-triazole core through cyclization reactions followed by amidation to introduce the oxalamide functionality. The detailed synthetic pathway is often proprietary but generally follows established protocols in organic chemistry.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has potential as an antibacterial agent. For instance, related compounds have demonstrated efficacy against various bacterial strains with minimum inhibitory concentrations comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, derivatives of thiazolo[3,2-b][1,2,4]triazine have shown promising results against multiple cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and cell division.
Anti-inflammatory Effects
Some studies have indicated that thiazole and triazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as lead compounds for developing new anti-inflammatory agents .
Case Study 1: Antibacterial Evaluation
In a study evaluating a series of thiazolo-triazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Mycobacterium smegmatis, showcasing its potential as a broad-spectrum antibacterial agent .
Case Study 2: Anticancer Activity
A related thiazolo-triazole derivative was tested against several cancer cell lines (OVCAR-8 and NCI-H40), achieving percent growth inhibitions exceeding 85%. This highlights the potential of similar structures for therapeutic applications in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s thiazolo[3,2-b][1,2,4]triazole moiety differs from the triazolo[3,4-b][1,3,4]thiadiazole system in 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (). The latter exhibits a planar triazolothiadiazole ring system (max. deviation: 0.013 Å) with a 74.34° dihedral angle relative to its benzene ring, facilitating intermolecular C–H⋯π and C–H⋯N interactions that stabilize crystal packing .
Substituent Effects
- Aromatic Substituents: The target compound’s 3,4-dimethylphenyl group increases steric bulk compared to the 3-methoxyphenyl group in N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (). The m-tolyl (meta-methylphenyl) substituent in the target compound contrasts with the p-tolyl (para-methylphenyl) group in ’s analog. Meta substitution may reduce steric hindrance in binding pockets compared to para-substituted derivatives.
Pharmacological Activity Trends
Though direct data for the target compound are lacking, structural analogs provide insights:
- Triazolo-thiadiazoles in show broad-spectrum antimicrobial activity (e.g., MIC: 12.5–50 µg/mL against S. aureus).
- Thiazolo-triazoles with electron-withdrawing substituents (e.g., nitro groups) often exhibit enhanced antifungal activity compared to alkyl-substituted variants.
Data Table: Key Comparative Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
